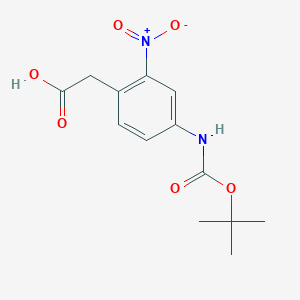

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

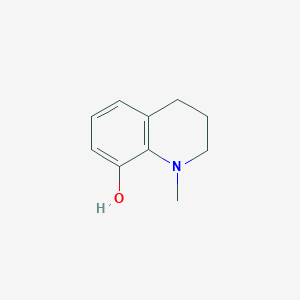

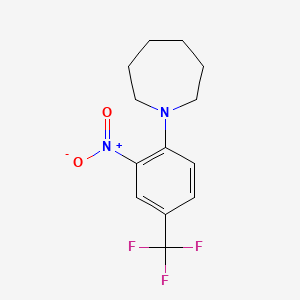

The compound “2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of the nitro group (-NO2) and the acetic acid moiety (-COOH) suggest that this compound might be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky Boc group, the electron-withdrawing nitro group, and the polar acetic acid group. These groups would significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group might be reduced to an amine, and the acetic acid moiety could react with bases or be involved in esterification reactions. The Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetic acid group and the nitro group would likely make the compound relatively polar. The Boc group is quite bulky and could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Environmental Impact and Toxicology

- Research on similar compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread use in agriculture as herbicides and the consequential environmental presence. These studies emphasize the ecological and toxicological effects, including potential toxicity to non-target organisms and the role of such compounds in aquatic and soil environments. The importance of understanding their degradation pathways and the development of methods for their removal or reduction in wastewater and environmental samples is underscored (Zuanazzi et al., 2020; Goodwin et al., 2018).

Chemical Degradation and Analysis

- Studies on the degradation of similar compounds offer insights into the analytical methods and degradation processes relevant to environmental and pharmaceutical contexts. For instance, the degradation of nitisinone (related to triketone herbicides) under various conditions has been analyzed using LC-MS/MS, illustrating the stability of degradation products and providing a basis for understanding the environmental and metabolic stability of related compounds (Barchańska et al., 2019).

Antimicrobial and Disinfection Applications

- The use of peracetic acid, a compound with a functional group similar to the acetic acid moiety in the chemical of interest, demonstrates the antimicrobial properties that such compounds can exhibit. Peracetic acid's effectiveness in wastewater disinfection highlights the potential for related compounds to be explored for antimicrobial applications, given their effectiveness against a broad spectrum of microorganisms and the absence of harmful by-products (Kitis, 2004).

Proteostasis and Medical Research

- The therapeutic potential of chemical chaperones, such as 4-phenylbutyric acid, in maintaining proteostasis and alleviating endoplasmic reticulum stress, suggests a research avenue for similar compounds. This line of investigation is pertinent to understanding the cellular mechanisms affected by nitrophenyl compounds and their derivatives, potentially informing drug development and therapeutic strategies (Kolb et al., 2015).

Mecanismo De Acción

Target of Action

It is known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .

Mode of Action

The mode of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid involves its role as a Boc-protected amino acid. In peptide synthesis, the Boc group serves as a protective group for the amino group, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that this compound may influence protein synthesis and related biochemical pathways .

Pharmacokinetics

As a Boc-protected amino acid, its bioavailability may be influenced by factors such as its stability under physiological conditions and its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of this compound are likely related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, this compound can contribute to the formation of proteins with diverse biological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and thus the compound’s ability to participate in peptide synthesis . Other factors, such as temperature and the presence of other reactive species, may also influence its action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVJUQDFSSGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446589 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512180-63-1 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)